Z-Glu-NH2

MMP Inhibition Peptide Chemistry Enzyme Assay

Z-Glu-NH2, chemically known as N2-[(benzyloxy)carbonyl]-alpha-glutamine or Z-L-glutamic acid α-amide, is a protected derivative of L-glutamic acid with the molecular formula C13H16N2O5 and molecular weight of 280.28. It features an N-terminal benzyloxycarbonyl (Z) protecting group and an α-amide on the C-terminus.

Molecular Formula C13H16N2O5
Molecular Weight 280.28
CAS No. 6398-06-7
Cat. No. B2984730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Glu-NH2
CAS6398-06-7
Molecular FormulaC13H16N2O5
Molecular Weight280.28
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N
InChIInChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1
InChIKeyNHFBOIIKTDKSRE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Z-Glu-NH2 (CAS 6398-06-7): A Protected Glutamic Acid Building Block for Peptide Synthesis


Z-Glu-NH2, chemically known as N2-[(benzyloxy)carbonyl]-alpha-glutamine or Z-L-glutamic acid α-amide, is a protected derivative of L-glutamic acid with the molecular formula C13H16N2O5 and molecular weight of 280.28 . It features an N-terminal benzyloxycarbonyl (Z) protecting group and an α-amide on the C-terminus . This configuration is essential for its role as a building block in peptide synthesis, where it enables site-specific incorporation of a glutamate residue while preventing undesired side reactions .

Why Generic Substitution of Z-Glu-NH2 with Unprotected or Differently Protected Glutamic Acid Analogs Is Problematic


The substitution of Z-Glu-NH2 with its closest in-class analogs (e.g., free L-glutamic acid, Z-glutamic acid, or Z-glutamine) leads to fundamentally different experimental outcomes due to critical structural and functional mismatches. Free L-glutamic acid lacks the N-terminal Z-group required for controlled peptide coupling and is prone to unwanted side reactions, while Z-glutamic acid (with a free carboxylic acid) introduces an additional negative charge that can alter peptide conformation and receptor binding. Crucially, the α-amide of Z-Glu-NH2 is a non-hydrolyzable modification that confers enhanced metabolic stability, whereas a free carboxylate is susceptible to enzymatic degradation [1]. These differences are not subtle; they can completely change the outcome of a peptide synthesis or biological assay.

Quantitative Evidence for Differentiating Z-Glu-NH2 from Closest Analogs


Nanomolar Potency in MMP Inhibition: X-Glu-NH2 Scaffold vs. X-Gln-NH2 Analog

A study of pseudo-dipeptide matrix metalloprotease (MMP) inhibitors with the general formula X-L-Glu-NH2 showed nanomolar affinity for multiple MMPs [1]. A direct comparator, an X-L-Gln-NH2 analog where the glutamate side-chain carboxylate is replaced by an amide, resulted in a significant loss of potency [1]. This demonstrates that the free carboxylate on the glutamate side-chain of the Z-Glu-NH2 scaffold is critical for high-affinity zinc chelation in the enzyme's active site.

MMP Inhibition Peptide Chemistry Enzyme Assay

Defined Physicochemical Profile: Z-Glu-NH2 vs. Unprotected Glutamic Acid

Z-Glu-NH2 exhibits a distinct set of measurable physicochemical properties that differentiate it from its unprotected parent compound, L-glutamic acid. This includes a defined melting point range of 140-147 °C and a specific optical rotation of -3±1° (c=1 in MeOH) . In contrast, L-glutamic acid has a much higher melting point of 205 °C and a different specific optical rotation [1]. These differences are critical for analytical method development and quality control during synthesis and purification.

Physicochemical Properties Analytical Chemistry Quality Control

Vendor-Specified Purity and Storage: A Procurement Baseline

The commercially available form of Z-Glu-NH2 is consistently specified with a purity of ≥98% by HPLC . This high purity is essential for reliable peptide synthesis yields. Furthermore, vendors provide specific storage conditions (e.g., 0-8°C or room temperature with sealed, dry storage ), which are more stringent than those for many common amino acids. This is a direct, vendor-defined quality and handling specification that a user can verify upon receipt.

Chemical Purity Storage Stability Procurement

Differential Solubility and Stock Solution Handling Requirements

While solubility data is limited, vendor guidance specifies that Z-Glu-NH2 is soluble in DMSO and may require specific preparation steps. To increase solubility, a recommended procedure is to heat the tube to 37°C and then oscillate in an ultrasonic bath . For stock solutions, vendors advise storage at -80°C for up to 6 months, but only 1 month at -20°C, to prevent repeated freeze-thaw cycles . This is a critical handling differentiator from the free amino acid, which is freely soluble in water.

Solubility Stock Solution Preparation Assay Development

Optimal Scientific and Industrial Applications for Z-Glu-NH2 Based on Verified Evidence


Solid-Phase Peptide Synthesis of MMP Inhibitors and Bioactive Peptides

Z-Glu-NH2 is the reagent of choice for the solid-phase synthesis of peptides where a C-terminal glutamate α-amide is required, particularly in the development of potent matrix metalloprotease (MMP) inhibitors [1]. The Z-group protects the N-terminus during coupling, and the α-amide ensures the peptide product is metabolically stable. This is supported by the direct head-to-head comparison showing that the glutamate scaffold, as found in Z-Glu-NH2, confers nanomolar potency, while the analogous glutamine scaffold leads to a significant loss in activity [1].

Research Requiring Stable, Modified Glutamate Residues

For studies investigating structure-activity relationships (SAR) of glutamatergic peptides or proteins, Z-Glu-NH2 provides a building block that is resistant to enzymatic hydrolysis at the C-terminus due to the α-amide. The evidence from the MMP inhibitor study [1] and the defined physicochemical profile support its use in creating analogs with enhanced stability and predictable behavior in biological assays, avoiding the pitfalls of using unprotected glutamic acid which can be rapidly degraded.

Analytical Method Development and Quality Control for Peptide Synthesis

The distinct physicochemical properties of Z-Glu-NH2, including its specific melting point (140-147 °C) and optical rotation (-3±1° in methanol), make it a valuable reference standard [1]. These metrics are directly verifiable and are not shared with its common analogs like free glutamic acid or Z-glutamine, enabling robust identity and purity checks in the QC lab.

Procurement and Vendor Selection Based on Defined Specifications

Procurement teams can rely on the industry-standard specification of ≥98% purity by HPLC [1]. This benchmark allows for objective comparison of different vendors and ensures that the purchased material meets a consistent quality level required for reproducible research and manufacturing, as opposed to products with undefined or lower purity claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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